molecular formula C22H26N2O8S2 B11544686 Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11544686
M. Wt: 510.6 g/mol
InChI Key: YFGJKSVBTGFQNC-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with ethyl, methyl, and benzamido groups, along with a morpholine-4-sulfonyl moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can be achieved through a multi-step process involving the following key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction of the benzamido group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and methyl groups on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways:

    Enzyme Inhibition: The benzamido and morpholine-4-sulfonyl groups may interact with enzymes, leading to inhibition of their activity.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of ethyl, methyl, benzamido, and morpholine-4-sulfonyl groups, which may confer distinct biological activities and applications compared to other thiophene derivatives.

Properties

Molecular Formula

C22H26N2O8S2

Molecular Weight

510.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[(3-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-7-6-8-16(13-15)34(28,29)24-9-11-30-12-10-24/h6-8,13H,4-5,9-12H2,1-3H3,(H,23,25)

InChI Key

YFGJKSVBTGFQNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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